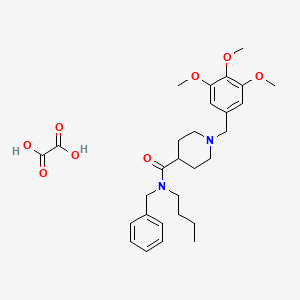
N-benzyl-N-butyl-1-(4-ethoxybenzyl)-4-piperidinecarboxamide oxalate
Overview
Description
N-benzyl-N-butyl-1-(4-ethoxybenzyl)-4-piperidinecarboxamide oxalate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mechanism of Action
The mechanism of action of N-benzyl-N-butyl-1-(4-ethoxybenzyl)-4-piperidinecarboxamide oxalate is not yet fully understood. However, studies have shown that this compound exerts its effects by binding to specific receptors in the body, such as the cannabinoid receptors. This binding leads to the activation of various signaling pathways, resulting in the observed effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound has potent anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related disorders. Additionally, this compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
N-benzyl-N-butyl-1-(4-ethoxybenzyl)-4-piperidinecarboxamide oxalate has several advantages and limitations for lab experiments. One of the significant advantages is its potent anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related disorders. Additionally, this compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative disorders. However, one of the significant limitations is the lack of understanding of its mechanism of action, which makes it challenging to optimize its effects.
Future Directions
N-benzyl-N-butyl-1-(4-ethoxybenzyl)-4-piperidinecarboxamide oxalate has several potential future directions. One of the significant areas of research is the optimization of its effects by understanding its mechanism of action. Additionally, this compound has the potential to be used as a potential drug candidate for the treatment of pain and inflammation-related disorders and neurodegenerative disorders. Further studies are needed to explore the full potential of this compound.
Conclusion:
This compound is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further studies are needed to explore the full potential of this compound and its future directions.
Scientific Research Applications
N-benzyl-N-butyl-1-(4-ethoxybenzyl)-4-piperidinecarboxamide oxalate has been studied for its potential applications in various fields. One of the significant areas of research is its use as a potential drug candidate for the treatment of various diseases. This compound has been shown to have potent anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related disorders.
properties
IUPAC Name |
N-benzyl-N-butyl-1-[(4-ethoxyphenyl)methyl]piperidine-4-carboxamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N2O2.C2H2O4/c1-3-5-17-28(21-22-9-7-6-8-10-22)26(29)24-15-18-27(19-16-24)20-23-11-13-25(14-12-23)30-4-2;3-1(4)2(5)6/h6-14,24H,3-5,15-21H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYACJYQAHKXXAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC=CC=C1)C(=O)C2CCN(CC2)CC3=CC=C(C=C3)OCC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)carbonyl]-1-piperidinyl}methyl)phenol ethanedioate (salt)](/img/structure/B3950220.png)
![6-{[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]carbonyl}-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane oxalate](/img/structure/B3950232.png)
![6-({1-[4-(benzyloxy)benzyl]-4-piperidinyl}carbonyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B3950237.png)
![N-benzyl-N-butyl-1-[(5-methyl-2-furyl)methyl]-4-piperidinecarboxamide oxalate](/img/structure/B3950240.png)

![N-benzyl-N-butyl-1-[(3-methyl-2-thienyl)methyl]-4-piperidinecarboxamide oxalate](/img/structure/B3950261.png)







